N-(2-methoxy-5-methylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
N-(2-Methoxy-5-methylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide features a pyrazolo[1,5-a]pyrazine core substituted with a 4-methylphenyl group at position 2 and a sulfanyl acetamide bridge at position 2. The acetamide moiety is further modified with a 2-methoxy-5-methylphenyl group.
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-15-4-7-17(8-5-15)18-13-20-23(24-10-11-27(20)26-18)30-14-22(28)25-19-12-16(2)6-9-21(19)29-3/h4-13H,14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLWLHHANGIGJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=CC(=C4)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-5-methylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound with significant potential in biomedical research. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Compound Overview
- Molecular Formula : C26H22N4O2S
- Molecular Weight : 454.5 g/mol
- CAS Number : 1040669-53-1
The compound features a methoxy group, a methyl group, and a pyrazolo[1,5-a]pyrazin moiety, contributing to its diverse biological activities.
Research indicates that compounds with pyrazole derivatives exhibit various biological activities, particularly in cancer therapy. The mechanism often involves:
- Induction of Apoptosis : Pyrazole derivatives can trigger programmed cell death in cancer cells by affecting intrinsic apoptosis pathways. For example, studies have shown that related compounds can down-regulate anti-apoptotic proteins like Bcl2 while up-regulating pro-apoptotic factors like Bax, leading to increased apoptosis in cancer cell lines such as K562 and A549 .
- Cell Cycle Arrest : These compounds often induce cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating .
Anticancer Properties
Recent studies have demonstrated the anticancer potential of this compound through various assays:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (breast) | 3.79 | Apoptosis induction |
| SF-268 (brain) | 12.50 | Cell cycle arrest |
| NCI-H460 (lung) | 42.30 | DNA interaction |
The compound exhibited satisfactory cytotoxicity against several cancer cell lines, indicating its potential as a therapeutic agent .
Case Studies
-
Study on K562 Cells :
- Objective : Investigate the effects of the compound on leukemia cells.
- Method : K562 cells were treated with varying concentrations (20–120 µM) for 24–72 hours.
- Results : The compound inhibited cell viability with an IC50 of 25 µM after 72 hours. It induced apoptosis and caused significant morphological changes in treated cells .
- Study on A549 Cells :
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Heterocycle Variations
Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine
- Target Compound : Pyrazolo[1,5-a]pyrazine (two adjacent nitrogen atoms in the pyrazine ring).
- Analog : Pyrazolo[1,5-a]pyrimidine derivatives (e.g., cyclopenta[g]pyrazolo[1,5-a]pyrimidines in ) feature a pyrimidine ring with nitrogen atoms at positions 1 and 3.
- Pyrazolo-pyrimidines are noted for anti-trypanosomal and anti-schistosomal activities .
Pyrazolo[1,5-a]pyrazine vs. Oxadiazole
Substituent Effects on Aryl Groups
Sulfanyl Acetamide Bridge Modifications
- Target Compound : The sulfanyl (S–) linkage connects the pyrazine core to the acetamide group.
- Analog : 2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide () uses a similar S-alkylation strategy but with a bulkier diphenylmethyl group.
- Impact : Bulky substituents (e.g., diphenylmethyl) may sterically hinder target binding, whereas smaller groups (e.g., 4-methylphenyl) favor tighter interactions .
Crystallographic and Physicochemical Insights
- Hydrogen Bonding : Methoxy groups (as in the target) participate in C–H···O/N interactions, influencing crystal packing and solubility (e.g., ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
